![molecular formula C12H12N2O2S B2730706 3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid CAS No. 85516-36-5](/img/structure/B2730706.png)
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid” is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.3. It is a derivative of quinoxaline, a class of compounds that have been found to have significant applications in the pharmaceutical and materials fields .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of quinoxaline derivatives were synthesized by alkylating 3-methylquinoxalin-2(1H)-one with ethyl 2-bromopropanoate . The reaction of O-alkylated and N-alkylated 3-methylquinoxaline with hydrazine hydrate afforded hydrazide derivatives .Molecular Structure Analysis
The molecular structure of “3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid” consists of a quinoxaline ring attached to a propanoic acid group via a sulfanyl linkage. The quinoxaline ring contains a nitrogen atom at the 2-position and a methyl group at the 3-position.Chemical Reactions Analysis
Quinoxaline derivatives have been involved in various chemical reactions. For instance, the Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione has been used to prepare a series of methyl 2-[3-(3-phenyl-quinoxalin-2-yl)sulfanyl)propanamido]alkanoates and their corresponding hydrazides .Mécanisme D'action
While the specific mechanism of action for “3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid” is not mentioned in the retrieved papers, quinoxaline derivatives have been found to exhibit antimicrobial activity . They have been shown to inhibit the growth of various strains of bacteria and fungi .
Orientations Futures
Quinoxaline derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields . Future research could focus on the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
Propriétés
IUPAC Name |
3-(3-methylquinoxalin-2-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-12(17-7-6-11(15)16)14-10-5-3-2-4-9(10)13-8/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCWMLIXQKHSOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylquinoxalin-2-yl)sulfanyl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


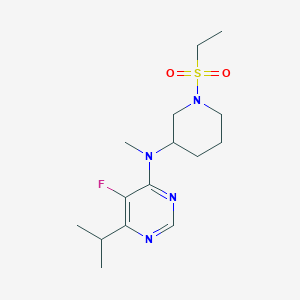
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2730629.png)

![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)
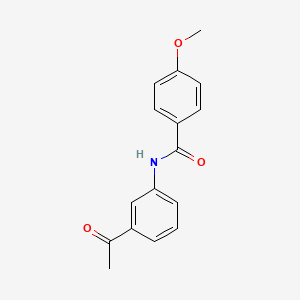
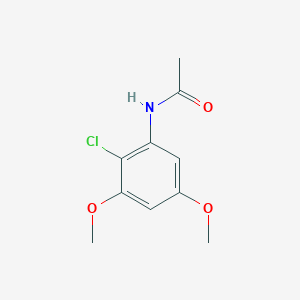
![4-({[(1-Ethylpyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/no-structure.png)
![(E)-N-(4-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2730637.png)
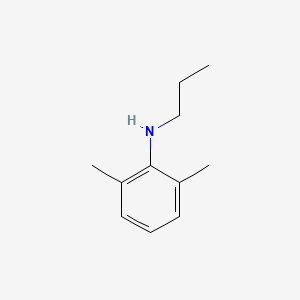
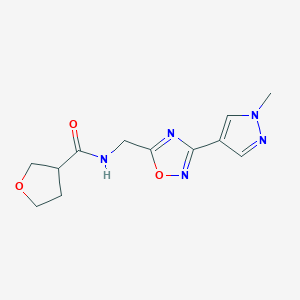
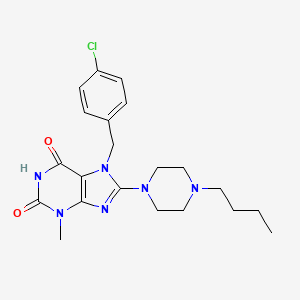
![6-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B2730644.png)
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2730646.png)